1-Fluoro-3,5-diiodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZSQOZKFAENLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697870 | |

| Record name | 1-Fluoro-3,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123629-53-8 | |

| Record name | 1-Fluoro-3,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Fluoro-3,5-diiodobenzene" CAS number 123629-53-8

An In-Depth Technical Guide to 1-Fluoro-3,5-diiodobenzene (CAS: 123629-53-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Overview

This compound is a halogenated aromatic compound of significant interest in modern organic synthesis.[1] Characterized by a fluorinated benzene ring symmetrically substituted with two iodine atoms, this molecule serves as a versatile and powerful building block. Its true value lies in the strategic placement of its functional groups: the two iodine atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom is a prized feature in contemporary medicinal chemistry.[2][3] This guide provides an in-depth analysis of its properties, synthesis, reactivity, and strategic applications, particularly in the context of pharmaceutical research and development.

Physicochemical Properties & Structural Data

The precise control over synthetic outcomes begins with a fundamental understanding of the reagent's physical and chemical characteristics. While empirical data such as melting and boiling points are not consistently reported in public databases, its core properties are well-defined.[1]

| Property | Value | Source(s) |

| CAS Number | 123629-53-8 | [1] |

| Molecular Formula | C₆H₃FI₂ | [1] |

| Molecular Weight | 347.90 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1,3-Diiodo-5-fluorobenzene, 3,5-Diiodofluorobenzene | [1][4][5] |

| Appearance | Typically a solid (inferred from related compounds) | N/A |

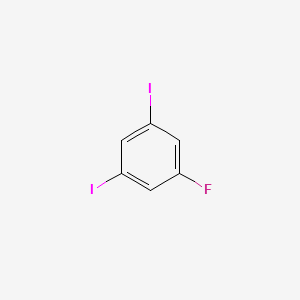

Structural Representation:

The molecule's structure is key to its reactivity, with two reactive sites (C-I bonds) positioned meta to the fluorine atom.

Caption: Molecular structure of this compound.

Plausible Synthetic Pathway: The Sandmeyer Approach

While multiple synthetic routes may exist, a common and reliable method for introducing halogens onto an aromatic ring is the Sandmeyer reaction. This process involves the diazotization of an aniline precursor followed by substitution. A plausible and efficient synthesis of this compound would start from 3,5-diiodoaniline.

Caption: Proposed synthetic workflow via the Schiemann reaction.

Experimental Protocol (Hypothetical):

-

Diazotization: Dissolve 3,5-diiodoaniline (1.0 equiv) in a solution of tetrafluoroboric acid (HBF₄) at 0°C.

-

Salt Formation: Add a chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 equiv) dropwise, maintaining the temperature at 0°C to form the diazonium tetrafluoroborate salt.

-

Schiemann Reaction: The resulting precipitate is filtered, washed with cold ether, and dried. The salt is then gently heated until nitrogen evolution ceases.

-

Purification: The crude product is purified by distillation under reduced pressure or column chromatography to yield this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound is dominated by the high reactivity of its two carbon-iodine bonds in palladium-catalyzed cross-coupling reactions. The symmetrical placement of the iodine atoms allows for controlled mono- or di-functionalization, making it an ideal scaffold for building complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction for creating biaryl structures, which are prevalent in pharmaceuticals.[6][7] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][8] The base is crucial for activating the boronic acid, facilitating the transmetalation step.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Mono-Arylation:

-

Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[8]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water).[8]

-

Reaction: Heat the mixture (typically 80-100°C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction, quench with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The formation of aryl amines is fundamental in drug discovery.[9] The Buchwald-Hartwig amination provides a powerful method for this transformation, coupling aryl halides with a wide range of primary and secondary amines.[9][10] This reaction typically requires a palladium catalyst paired with a specialized bulky phosphine ligand (e.g., X-Phos, RuPhos) and a strong base.[10][11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Protocol for Mono-Amination:

-

Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv) in a Schlenk tube.

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture (typically 90-110°C) with vigorous stirring for 12-24 hours.

-

Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

-

Purification: The target aryl amine is isolated via column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating arylalkyne structures.[12] This reaction is unique in its use of a dual catalytic system: a palladium catalyst for the main cycle and a copper(I) co-catalyst (typically CuI) to facilitate the formation of a key copper-acetylide intermediate.[12]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Protocol for Mono-Alkynylation:

-

Setup: To a Schlenk flask containing this compound (1.0 equiv), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) salt (e.g., CuI, 3-5 mol%), and a degassed solvent like THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.1 equiv) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

-

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60°C) until the reaction is complete.

-

Workup: The reaction mixture is typically filtered to remove amine salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water or ammonium chloride solution.

-

Purification: The product is purified by column chromatography.

Significance in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] this compound provides a scaffold that not only introduces this beneficial atom but also allows for the divergent synthesis of a library of compounds from a single intermediate. By performing sequential and regioselective cross-coupling reactions, researchers can rapidly explore the structure-activity relationship (SAR) of a lead compound, attaching different functional groups at the 3- and 5-positions to optimize its pharmacological profile.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[13]

-

Hazards: Causes skin irritation and serious eye irritation.[13][14] May cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] The compound may be light-sensitive, so storage in an amber vial is recommended.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique trifunctional nature—a metabolically robust fluorine atom flanked by two versatile iodine handles—provides an efficient and modular platform for the synthesis of complex molecules. For researchers in drug development and materials science, mastering the reactivity of this scaffold opens a direct route to novel compounds with potentially superior properties.

References

-

LookChem. Cas 123629-53-8, 1,3-DIIODO-5-FLUOROBENZENE. [Link]

-

ChemicalRegister. 1,3-Dihydroxyadamantane,1,3-DIHYDROXYBENZENE Suppliers & Manufacturers. [Link]

-

PubChem - NIH. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725. [Link]

-

PMC - NIH. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

-

PMC - NIH. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. [Link]

-

NIST WebBook. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]

-

SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

MySkinRecipes. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]

-

SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

ResearchGate. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Chemical Communications (RSC Publishing). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. [Link]

-

PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. [Link]

-

PMC - PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. [Link]

-

ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. [Link]

-

ePrints Soton - University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

-

PubChem. 4-Fluoroiodobenzene | C6H4FI | CID 9605. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

PubChem. 1-Bromo-3-fluoro-5-iodobenzene | C6H3BrFI | CID 2761186. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benzene suppliers USA [americanchemicalsuppliers.com]

- 5. 3,5-DIIODOFLUOROBENZENE [123629-53-8] | King-Pharm [king-pharm.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-3,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for 1-Fluoro-3,5-diiodobenzene

This guide, therefore, takes a two-pronged approach. Firstly, it presents the known identifiers and computationally predicted physical properties for this compound to provide a foundational dataset. Secondly, and crucially, it offers a comparative analysis of experimentally determined properties of structurally analogous compounds. This comparative methodology allows for informed estimations of the probable characteristics of this compound, providing a robust framework for its use in research and development.

Molecular Structure and Identifiers

This compound is an aromatic organic compound. The benzene ring is substituted with one fluorine atom and two iodine atoms at the 1, 3, and 5 positions, respectively.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 123629-53-8 | [2] |

| Molecular Formula | C₆H₃FI₂ | [2] |

| Molecular Weight | 347.9 g/mol | [2] |

| Canonical SMILES | C1=C(C=C(C=C1I)I)F | [1] |

| InChI | InChI=1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | [2] |

Predicted Physical Properties of this compound

In the absence of experimental data, computational predictions serve as a valuable starting point for understanding the physical nature of a compound. The following properties have been predicted using computational algorithms. It is imperative to note that these are theoretical values and should be treated as estimations until they can be validated experimentally.

| Property | Predicted Value | Notes |

| Boiling Point | ~280-300 °C (at 760 mmHg) | Estimated based on the boiling points of diiodobenzene and other halogenated benzenes. High molecular weight suggests a high boiling point. |

| Melting Point | ~40-60 °C | Solid at room temperature is expected. The melting point is likely higher than 1,3-diiodobenzene due to increased molecular weight and potentially more ordered crystal packing. |

| Density | ~2.5-2.7 g/cm³ | The presence of two heavy iodine atoms will significantly increase the density compared to benzene. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, hot methanol). | As a nonpolar aromatic compound, it is expected to be insoluble in water but soluble in common organic solvents.[3][4] |

Comparative Analysis with Analogous Compounds

To build a more reliable profile of this compound, it is instructive to examine the experimentally determined physical properties of structurally related molecules. The presence of fluorine and iodine atoms significantly influences properties such as boiling point, melting point, and density.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 1-Fluoro-3-iodobenzene | C₆H₄FI | 222.00 | -42 | 77-78 (at 19 mmHg) | 1.89 |

| 1,3-Diiodobenzene | C₆H₄I₂ | 329.90 | 34-37 | 285 (at 760 mmHg) | ~2.47 |

| 1,3-Difluoro-5-iodobenzene | C₆H₃F₂I | 239.99 | N/A | N/A | N/A |

| 1-Bromo-3,5-diiodobenzene | C₆H₃BrI₂ | 408.80 | N/A | N/A | N/A |

Data sourced from[3][5][6][7][8].

Insights from Comparative Analysis:

-

Boiling Point: The boiling point of 1,3-diiodobenzene is 285 °C[3]. The addition of a fluorine atom in this compound is expected to have a relatively minor effect on the boiling point compared to the two iodine atoms. Therefore, the boiling point of this compound is likely to be in a similar range.

-

Melting Point: 1,3-Diiodobenzene is a solid with a melting point of 34-37 °C[3]. The substitution pattern in this compound might allow for more efficient crystal lattice packing, potentially leading to a higher melting point.

-

Density: The density of 1,3-diiodobenzene is approximately 2.47 g/mL[3]. The replacement of a hydrogen atom with a fluorine atom would slightly increase the molecular weight and likely result in a marginally higher density for this compound.

Proposed Synthetic Protocol

A plausible synthetic route to this compound can be devised from commercially available 3,5-difluoroaniline, leveraging a Sandmeyer-type reaction. This proposed protocol is based on established methods for the synthesis of iodoaromatics from anilines.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 3,5-difluoroaniline in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt. The causality here is that the cold temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete substitution. The iodide ion acts as a nucleophile, displacing the nitrogen gas.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Predicted Spectroscopic Signature

While experimental spectra are not available, the key features of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data can be predicted based on the molecular structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (δ 7.0-8.5 ppm). One signal will correspond to the proton at the C2 position (between the two iodine atoms), and the other to the two equivalent protons at the C4 and C6 positions. The proton at C2 will likely appear as a triplet due to coupling with the two equivalent protons, and the protons at C4 and C6 will appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the aromatic carbons. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a triplet, due to coupling with the two adjacent protons.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 348. The isotopic pattern will be characteristic of a compound containing two iodine atoms. Fragmentation will likely involve the loss of iodine atoms.

Safety and Handling

No specific safety data for this compound is available. However, based on the data for other halogenated benzenes, the following precautions should be taken[4][6][7][8][9][10][11][12]:

-

Hazard Statements: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[6][7][8][10][12]

-

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][9][11][13]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.[9]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

References

-

Carl ROTH. Safety Data Sheet: Benzene. [Link]

-

PubChem. 1-Fluoro-3-iodobenzene. [Link]

-

LookChem. Cas 123629-53-8, 1,3-DIIODO-5-FLUOROBENZENE. [Link]

-

PubChem. 1-Fluoro-3,5-dimethoxybenzene. [Link]

-

PubChem. 4-Fluoroiodobenzene. [Link]

-

PubChem. 1-Bromo-3,5-diiodobenzene. [Link]

-

NIST. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]

-

Organic Chemistry Portal. Synthesis of diols by dihydroxylation. [Link]

-

PubChem. 1,3-Difluoro-5-iodobenzene. [Link]

-

PubChem. p-Diiodobenzene. [Link]

-

YouTube. Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. [Link]

-

NIST. Benzene, 1,4-diiodo-. [Link]

-

Oregon State University. Benzene | Environmental Health and Safety. [Link]

-

PubChem. 1,2-Diiodobenzene. [Link]

-

ChemicalRegister. 1,3-Dihydroxyadamantane,1,3-DIHYDROXYBENZENE Suppliers & Manufacturers. [Link]

-

Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]

-

NOVA Chemicals. Safety Data Sheet. [Link]

-

PubMed. Synthesis of 7,12-dihydropyrido[3,4-b:5,4-b']diindoles. A novel class of rigid, planar benzodiazepine receptor ligands. [Link]

Sources

- 1. benzene suppliers USA [americanchemicalsuppliers.com]

- 2. lookchem.com [lookchem.com]

- 3. 1,3-DIIODOBENZENE | 626-00-6 [chemicalbook.com]

- 4. novachem.com [novachem.com]

- 5. 1-Fluoro-3-iodobenzene | 1121-86-4 [chemicalbook.com]

- 6. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-3,5-diiodobenzene | C6H3BrI2 | CID 21708799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CCOHS: Benzene [ccohs.ca]

- 10. p-Diiodobenzene | C6H4I2 | CID 12208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 12. 1,2-Diiodobenzene | C6H4I2 | CID 11994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

1-Fluoro-3,5-diiodobenzene molecular structure and weight

An In-depth Technical Guide to 1-Fluoro-3,5-diiodobenzene: A Versatile Halogenated Building Block

Introduction

This compound is a halogenated aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional structure, featuring a fluorine atom and two iodine atoms symmetrically positioned on a benzene ring, offers a versatile platform for the construction of complex molecular architectures. The distinct reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for selective, sequential functionalization, making it a valuable building block in the development of novel pharmaceuticals and advanced materials.[1]

The presence of iodine atoms provides highly reactive sites for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules—properties of critical importance in drug design.[2] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, reactivity, and analytical characterization of this compound, tailored for professionals in research and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted at the 1-, 3-, and 5-positions. The central fluorine atom is flanked by two heavier iodine atoms, resulting in a molecule with C2v symmetry.

Core Identifiers and Molecular Weight

The fundamental properties of this compound are summarized below. These identifiers are crucial for substance registration, database searching, and accurate molecular weight calculations in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 3,5-Diiodofluorobenzene | [1] |

| CAS Number | 123629-53-8 | [1] |

| Molecular Formula | C₆H₃FI₂ | [1] |

| Average Molecular Weight | 347.90 g/mol | [1] |

| Monoisotopic Mass | 347.82502 Da |

Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available databases, suggesting that the compound may decompose at higher temperatures or is typically used in situ.

Structural Visualization

The 2D structure of this compound highlights the meta-substitution pattern of the three halogen atoms.

Caption: 2D molecular structure of this compound.

Synthesis and Manufacturing

While several synthetic routes to polysubstituted halobenzenes exist, the most logical and established method for introducing a fluorine atom onto an aromatic ring from an amino group is the Balz-Schiemann reaction .[3][4][5] This reaction involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

Proposed Synthetic Workflow: Balz-Schiemann Reaction

The synthesis of this compound would logically start from 3,5-diiodoaniline. The following protocol is a representative procedure based on well-established Balz-Schiemann methodology.[5][6]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Objective: To synthesize this compound from 3,5-diiodoaniline via a Balz-Schiemann reaction.

Materials:

-

3,5-diiodoaniline

-

Fluoroboric acid (HBF₄, ~48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

Diazotization:

-

In a flask maintained at 0-5 °C using an ice-salt bath, suspend 3,5-diiodoaniline (1.0 eq) in an aqueous solution of fluoroboric acid (2.5 eq).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The causality for this low temperature is to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

-

Stir the resulting slurry at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium tetrafluoroborate precipitate.

-

-

Isolation of Intermediate:

-

Collect the precipitated diazonium salt by vacuum filtration and wash it sequentially with cold water, cold ethanol, and finally cold diethyl ether to remove residual acid and water.

-

Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a blast shield.

-

-

Thermal Decomposition (Fluorodediazoniation):

-

Gently heat the dry diazonium tetrafluoroborate salt in a flask under an inert atmosphere. The decomposition is typically initiated at a specific temperature, leading to the evolution of nitrogen (N₂) gas and boron trifluoride (BF₃). This step drives the reaction by forming the highly stable N₂ molecule.

-

The crude product, this compound, is often collected directly by distillation from the reaction flask.

-

-

Workup and Purification:

-

Dissolve the collected crude product in diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

Self-Validation: The success of the synthesis and purity of the final product should be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and, if the product is a solid, by melting point analysis.

Spectroscopic and Analytical Data (Predicted)

Due to a lack of published experimental spectra, the following data are predicted based on established spectroscopic principles and data from analogous compounds such as 1-fluoro-3-iodobenzene and 1,3-difluoro-5-iodobenzene.[7][8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

H2/H6 Protons: A doublet of triplets is expected for the two equivalent protons ortho to the fluorine atom. The large coupling will be from the adjacent H4 proton (³JHH), and the smaller coupling will be from the meta-fluorine atom (⁴JHF).

-

H4 Proton: A triplet of triplets is predicted for the proton para to the fluorine atom. The large coupling arises from the two ortho protons (³JHH), and the smaller coupling is from the two meta-iodine atoms (which have minimal effect) and the para-fluorine atom (⁵JHF).

| Predicted Signal | Multiplicity | Coupling Constants (Hz) | Chemical Shift (ppm) | Assignment |

| δ ≈ 7.3 - 7.5 | Doublet of Triplets (dt) | ³JHH ≈ 8.0, ⁴JHF ≈ 5.5 | 2H | H-2, H-6 |

| δ ≈ 7.8 - 8.0 | Triplet of Triplets (tt) | ³JHH ≈ 8.0, ⁵JHF ≈ 2.0 | 1H | H-4 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals, with the C-F bond exhibiting a large one-bond coupling constant (¹JCF).

-

C1 (C-F): A large doublet due to coupling with fluorine, shifted significantly downfield.

-

C3/C5 (C-I): A signal significantly shielded (shifted upfield) due to the heavy atom effect of iodine.

-

C2/C6: A doublet due to two-bond coupling with the fluorine atom (²JCF).

-

C4: A doublet due to four-bond coupling with the fluorine atom (⁴JCF).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the fluorine atom.[10]

-

A single signal is expected.

-

The signal will appear as a triplet of triplets (tt) due to coupling with the two ortho protons (³JFH) and the two meta protons (⁴JFH), although the latter coupling may not be resolved.

-

The chemical shift is predicted to be in the typical range for aromatic C-F bonds, approximately -100 to -115 ppm relative to CFCl₃.[10]

Mass Spectrometry

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 348, corresponding to the molecular weight of the compound.

-

Fragmentation: Characteristic fragmentation patterns would include the loss of iodine atoms ([M-I]⁺ at m/z = 221 and [M-2I]⁺ at m/z = 94) and potentially the loss of HF.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its C-I and C-F bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds are highly susceptible to oxidative addition by palladium(0) catalysts, making them excellent handles for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl >> F.[11] This allows for selective reactions at the iodine positions while leaving the robust C-F bond intact.

-

Suzuki-Miyaura Coupling: This compound can readily undergo double Suzuki-Miyaura coupling with arylboronic acids to create complex biaryl or terphenyl structures, which are common motifs in pharmaceuticals and organic electronics.[12]

-

Heck and Sonogashira Couplings: The C-I bonds also serve as reactive sites for Heck coupling with alkenes and Sonogashira coupling with terminal alkynes, providing access to a wide array of functionalized aromatic compounds.

The electron-withdrawing nature of the fluorine and iodine atoms enhances the electrophilicity of the aryl ring, which can increase the rate of the oxidative addition step in the catalytic cycle.[13]

Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to modulate pharmacokinetic and pharmacodynamic properties.[2][14]

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Using this compound as a scaffold allows for the introduction of a metabolically stable fluorine atom at a key position.

-

Modulation of pKa and Lipophilicity: As the most electronegative element, fluorine can lower the pKa of nearby acidic or basic groups, which can affect a drug's solubility and cell permeability. It also increases lipophilicity, which can enhance membrane transport.[2]

-

Halogen Bonding: The iodine atoms can act as halogen bond donors, forming specific, directional non-covalent interactions with Lewis basic sites (e.g., carbonyls, nitrogen atoms) in biological targets like proteins. The strength of this interaction is enhanced by the electron-withdrawing fluorine atom on the ring.[13][15] This property can be exploited in rational drug design to improve binding affinity and selectivity.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, hazard information can be inferred from structurally similar compounds like diiodobenzenes and iodofluorobenzenes.[16][17][18]

-

GHS Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a strategically designed building block that offers chemists a powerful tool for molecular construction. Its key strengths lie in the orthogonal reactivity of its C-I and C-F bonds and the beneficial properties conferred by the fluorine atom. The ability to perform selective cross-coupling reactions at the iodine positions makes it an ideal scaffold for building complex molecules, while the fluorine atom provides a means to fine-tune the biological and physical properties of the final products. As the demand for sophisticated and highly functionalized molecules in drug discovery and materials science continues to grow, the utility of versatile intermediates like this compound is set to expand.

References

-

LookChem. Cas 123629-53-8, 1,3-DIIODO-5-FLUOROBENZENE. [Link]

-

PubChem. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221. [Link]

-

University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Sial. A MATERIAL SAFETY DATA SHEET 1, 3 Diiodobenzene. [Link]

-

MySkinRecipes. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]

-

Crystal Growth & Design. Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. [Link]

-

PubChem. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725. [Link]

-

NIH National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

PubMed. Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1,2-Diiodobenzene. [Link]

-

International Journal of Pharmaceutical and Medicinal Research. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

JMU Scholarly Commons. Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]

-

SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). [Link]

-

Wikipedia. Balz–Schiemann reaction. [Link]

-

Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

-

Chemistry Learner. Balz-Schiemann Reaction: Definition, Examples, and Mechanism. [Link]

-

PubMed. Hypervalent Iodine(III)-Catalyzed Balz-Schiemann Fluorination Under Mild Conditions. [Link]

-

ACS Publications. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. [Link]

- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.

-

ResearchGate. Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

-

Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]

- Google Patents. Process for preparing fluorobenzene.

-

PubChem. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939. [Link]

-

NIST. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]

-

NIST. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]

-

NIH National Center for Biotechnology Information. Enantioselective Synthesis of 3-Fluorochromanes via Iodine(I)/Iodine(III) Catalysis. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. [Link]

-

ResearchGate. Halogen Bonding in Dithiane/Iodofluorobenzene Mixtures: A New Class of Hydrophobic Deep Erotic Solvents | Request PDF. [Link]

-

Construe Chemical Co., Ltd. Other Products List. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 5. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sodiumiodide.net [sodiumiodide.net]

- 17. fishersci.com [fishersci.com]

- 18. chemos.de [chemos.de]

- 19. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 1-Fluoro-3,5-diiodobenzene in Organic Solvents

Abstract

1-Fluoro-3,5-diiodobenzene is a halogenated aromatic compound of increasing interest in organic synthesis, particularly as a building block for complex molecules in pharmaceutical and materials science research.[1] Its utility is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive empirical data in published literature, this document establishes a predictive solubility profile based on first principles of physical chemistry and provides a detailed, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solution behavior to facilitate reaction design, purification, and formulation.

Physicochemical Profile of this compound

Understanding the molecular characteristics of this compound is fundamental to predicting its solubility. The molecule's structure is dominated by a non-polar benzene ring, substituted with one highly electronegative fluorine atom and two large, polarizable iodine atoms.

Key Structural Features Influencing Solubility:

-

High Molecular Weight: The presence of two heavy iodine atoms gives the molecule a significant molecular weight, which can hinder solubility.[1]

-

Aromatic System: The core benzene ring is hydrophobic and favors interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking.

-

Halogen Substituents: The C-F bond is highly polar, while the C-I bonds are less polar but highly polarizable. This combination creates a modest molecular dipole moment but, more importantly, allows for dipole-dipole and London dispersion force interactions with solvent molecules.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donor sites (e.g., -OH, -NH) and possesses only a weak hydrogen bond acceptor (the fluorine atom). Therefore, its ability to interact with protic solvents via hydrogen bonding is minimal.

These features are summarized in the table below.

| Property | Value / Description | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 123629-53-8 | [1] |

| Molecular Formula | C₆H₃FI₂ | [1] |

| Molecular Weight | 347.90 g/mol | [1][2] |

| Physical Appearance | Expected to be a solid at room temperature | Inferred |

| Predicted Polarity | Low to moderate; predominantly non-polar/hydrophobic character | Inferred |

| Hydrogen Bond Donor | No | Inferred |

| Hydrogen Bond Acceptor | Yes (weakly, via fluorine) | Inferred |

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like ".[3] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, the primary forces it can exert are London dispersion forces (due to its large, polarizable electron cloud from the iodine atoms and benzene ring) and dipole-dipole interactions (from the C-F and C-I bonds).

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact solely through London dispersion forces. Given the large size and polarizability of this compound, strong dispersion force interactions are expected, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane): These solvents have dipole moments and can engage in dipole-dipole interactions in addition to dispersion forces. They are expected to be effective solvents, as they can interact with both the polar C-F bond and the non-polar ring system.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by strong hydrogen bonding networks. To dissolve, the solute must break these strong solvent-solvent bonds. Since this compound cannot form strong hydrogen bonds, it cannot compensate for the energy required to disrupt the solvent's network. Consequently, solubility is expected to be very low in these solvents.[3]

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound. These predictions serve as a practical starting point for solvent selection in experimental work.

| Solvent | Class | Polarity Index¹ | Dielectric Constant (20°C)¹ | Predicted Solubility | Rationale |

| Hexane | Non-Polar | 0.1 | 1.9 | High | "Like dissolves like"; strong London dispersion forces between the large solute and alkane solvent. |

| Toluene | Non-Polar (Aromatic) | 2.4 | 2.4 | High | Excellent match of dispersion forces and potential for π-π interactions with the aromatic ring. |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | High | Good balance of dispersion forces and dipole-dipole interactions. |

| Diethyl Ether | Polar Aprotic | 2.8 | 4.3 | High | Moderately polar with significant non-polar character, making it a good solvent for this solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | High | Strong dipole-dipole and dispersion interactions effectively solvate the molecule. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Medium | Moderate polarity allows for good solvation. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Medium | Higher polarity may slightly reduce compatibility compared to THF or Dichloromethane. |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Low | High polarity and strong dipole-dipole forces are less compatible with the largely non-polar solute. |

| Ethanol | Polar Protic | 4.3 | 24.6 | Low | Energy cost of breaking the solvent's H-bond network is too high. |

| Methanol | Polar Protic | 5.1 | 32.7 | Very Low | Strongest H-bond network among alcohols; very poor compatibility. |

| Water | Polar Protic | 10.2 | 80.1 | Insoluble | The hydrophobic solute cannot disrupt the extensive hydrogen bonding network of water. |

¹Data sourced from multiple references.[4][5]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, quantitative solubility data, the Saturation Shake-Flask Method is the gold-standard and most reliable technique.[6][7] It is an equilibrium-based method that measures the thermodynamic solubility of a compound.

Causality and Self-Validation

This protocol is designed to be self-validating. The use of a prolonged equilibration time ensures that the system reaches a true thermodynamic equilibrium, which is the definition of solubility. Adding a known excess of solid material guarantees that the resulting solution is saturated. The final analysis of the supernatant provides a direct, quantitative measure of the maximum amount of solute that the solvent can hold under the specified conditions.

Methodology

-

Preparation:

-

Dispense approximately 10-20 mg of this compound into several 4 mL glass vials. The exact mass is not critical, but it must be in clear excess of what is expected to dissolve.

-

Add 2 mL of the chosen organic solvent to each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials at a constant speed for 24 to 48 hours. Expertise Insight: A 24-hour period is typically sufficient for most systems, but 48 hours is recommended for compounds with slow dissolution kinetics to ensure equilibrium is unequivocally reached.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid sediment to the bottom.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a glass pipette.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean analysis vial. Trustworthiness Check: Filtration is a critical step to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility.[9]

-

-

Analysis:

-

Prepare a set of calibration standards of this compound of known concentrations in the same solvent.

-

Dilute the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the standards and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility in the original saturated solution. The result is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Saturation Shake-Flask protocol.

Caption: Workflow for determining thermodynamic solubility.

Safety and Handling Precautions

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for halogenated aromatic compounds.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for similar compounds like 1-fluoro-3-iodobenzene for more detailed hazard information.[10]

References

-

LookChem. Cas 123629-53-8, 1,3-DIIODO-5-FLUOROBENZENE. [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Avdeef, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Scilit. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

-

Chemical Register. 1,3-Dihydroxyadamantane,1,3-DIHYDROXYBENZENE Suppliers & Manufacturers. [Link]

-

Scribd. Common Organic Solvents_ Table of Properties. [Link]

-

Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

-

Quora. How can you determine the solubility of organic compounds?. [Link]

-

Chem-Impex. 1,3-Dibromo-5-fluoro-2-iodobenzene. [Link]

-

Studylib. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. 1-Fluoro-3-iodobenzene. [Link]

-

MySkinRecipes. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]

-

LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. 1,3-Difluoro-5-iodobenzene. [Link]

-

NIST WebBook. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]

Sources

- 1. Cas 123629-53-8,1,3-DIIODO-5-FLUOROBENZENE | lookchem [lookchem.com]

- 2. 页面加载中... [china.guidechem.com]

- 3. chem.ws [chem.ws]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scilit.com [scilit.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. 1-Fluoro-3-iodobenzene | 1121-86-4 [chemicalbook.com]

A Comprehensive Technical Guide on 1-Fluoro-3,5-diiodobenzene for Scientific Professionals

Procurement Strategy: Sourcing 1-Fluoro-3,5-diiodobenzene

The successful integration of this compound into any research endeavor begins with its procurement. This specialized chemical is readily available from a multitude of suppliers, each offering various grades of purity and quantities. The selection of an appropriate supplier is contingent upon the specific requirements of the intended application, including the scale of the reaction and the stringency of purity demands.

A comparative overview of leading suppliers is presented below to aid in making an informed decision:

| Supplier | Purity | Available Quantities | Key Considerations |

| Sigma-Aldrich (Merck) | 97% | 1g, 5g, 25g | A globally recognized supplier providing extensive quality control documentation. |

| Thermo Fisher Scientific (Alfa Aesar) | 99% | 25g, 100g | Offers high-purity grades suitable for sensitive and demanding synthetic applications.[1][2] |

| TCI Chemicals | >99.0% (GC) | 5g, 25g | Known for high-quality reagents and providing detailed analytical data. |

| Fluorochem | Not specified | 1g, 5g, 10g, 25g, 100g, 500g, 1kg | Offers a wide range of quantities, catering to both small-scale research and larger development projects.[3] |

Expert Insight: It is imperative to obtain a Certificate of Analysis (CoA) for each batch procured. The CoA provides critical information on purity and impurity profiles, which can significantly influence experimental outcomes. For initial exploratory studies, a purity of 97-99% is generally adequate. However, for more advanced stages of development, such as GMP (Good Manufacturing Practice) synthesis, sourcing higher purity grades or implementing an in-house purification protocol is highly recommended.

Synthesis Protocol: A Validated Approach

While commercially accessible, in-house synthesis of this compound can be advantageous for specialized applications like isotopic labeling. A well-established and reliable method for its synthesis is via the Sandmeyer reaction of 3,5-diiodoaniline. This classic transformation in organic chemistry allows for the efficient introduction of a fluorine atom onto the aromatic ring.

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

-

Diazotization:

-

Sandmeyer Reaction:

-

Work-up and Purification:

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt like magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Self-Validation and Trustworthiness: The progress of the reaction can be monitored using thin-layer chromatography (TLC). The identity and purity of the final product should be rigorously confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Core Applications in Scientific Research

This compound is a valuable building block in organic synthesis due to its trifunctional nature. The two iodine atoms serve as versatile handles for cross-coupling reactions, while the fluorine atom can impart unique properties to the target molecules.

Cross-Coupling Reactions

The carbon-iodine bonds are highly reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the selective and sequential introduction of various functional groups, making it a valuable tool in the construction of complex organic molecules. Its derivatives are often employed in the synthesis of pharmaceuticals and agrochemicals.[6]

Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity.[7][8] this compound serves as a key starting material for the synthesis of novel therapeutic agents.[6] The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved pharmacological properties.[8]

Materials Science

In the realm of materials science, this compound and its derivatives are utilized in the synthesis of advanced materials with unique electronic and photophysical properties. The presence of fluorine can enhance thermal stability and introduce desirable optoelectronic characteristics.[9] These fluorinated aromatic compounds are building blocks for liquid crystals, polymers, and organic light-emitting diodes (OLEDs).

Logical Relationship Diagram:

Caption: Key application areas of this compound.

Safety and Handling Protocols

Proper handling of this compound is crucial to ensure laboratory safety. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][13]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[10][11]

Hazard Information: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[11][12][14]

Conclusion

This compound is a versatile and valuable reagent with broad applications in both academic and industrial research. Its commercial availability and well-documented synthetic routes make it an accessible tool for chemists. A thorough understanding of its procurement, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70725, 1-Fluoro-3-iodobenzene. [Link]

-

Material Science Applications: Utilizing 1-Fluoro-2-iodobenzene for Advanced Materials. [Link]

-

Otto Chemie Pvt. Ltd. 1-Fluoro-3-iodobenzene, 99% 1121-86-4. [Link]

-

MySkinRecipes. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]

-

SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). [Link]

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. 1-Fluoro-3-iodobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 1-Fluoro-3-iodobenzene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 5. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

- 6. 1-Fluoro-3-iodo-5-nitrobenzene [myskinrecipes.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of 1-Fluoro-3,5-diiodobenzene in Modern Synthesis

An In-depth Technical Guide to the Safe Handling and Application of 1-Fluoro-3,5-diiodobenzene

In the landscape of drug discovery and materials science, the rational design of molecules hinges on the availability of versatile, high-potential building blocks. This compound (C₆H₃FI₂) is one such scaffold, offering a unique combination of functionalities that make it an invaluable asset for researchers. The presence of two iodine atoms provides two reactive sites for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The fluorine atom, a common bioisostere in medicinal chemistry, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final molecule.[1][2]

This guide is designed for researchers, scientists, and drug development professionals who utilize or are considering the use of this compound. It moves beyond a simple recitation of safety data to provide a deeper, field-proven understanding of why specific handling protocols are necessary and how the unique reactivity of this molecule can be strategically harnessed in complex synthetic routes.

Hazard Analysis and Toxicological Profile

GHS Hazard Classification: Based on data for analogous compounds, this compound is classified as a hazardous substance.[3][4][5]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]

Toxicological Data for Analogous Compounds:

| Compound | Test | Route | Species | Dose | Reference |

| 1,3-Dichlorobenzene | 90-day study | Oral (gavage) | Rat | 147 mg/kg/day | Liver and thyroid lesions observed.[6] |

| 1,4-Dichlorobenzene | Chronic study | Oral (gavage) | Rat | 600 mg/kg | Hepatotoxic effects reported.[7] |

| 1,4-Dichlorobenzene | Chronic study | Oral (gavage) | Mouse | - | Increased incidence of liver adenomas and carcinomas.[7] |

This table summarizes toxicity data for structurally related compounds to infer the potential hazards of this compound. The data indicates a clear potential for organ toxicity, particularly affecting the liver, with prolonged or high-dose exposure.

Field Insights: The primary hazards in a research setting are acute irritation upon contact or inhalation. The data on dichlorobenzenes suggests that chronic exposure, even at lower levels, should be a key concern, necessitating robust engineering controls to minimize background exposure in the lab environment. The presence of iodine means that upon decomposition (e.g., in a fire), toxic and corrosive hydrogen iodide gas can be released.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining administrative controls, engineering controls, and PPE, is essential for mitigating the risks associated with this compound.

Mandatory Personal Protective Equipment

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times. If there is a significant risk of splashing, the use of a full-face shield over the goggles is strongly recommended.[3]

-

Hand Protection: Nitrile gloves are the standard requirement. Given that skin irritation is a primary hazard, ensure gloves are inspected before use and changed immediately if contamination is suspected. Never wear contaminated gloves outside the immediate work area to prevent the spread of chemical residues.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Clothing should cover the legs, and closed-toe shoes are mandatory.

Essential Engineering Controls

The causality here is simple: to prevent irritation and potential long-term toxicity from inhalation, vapors must be controlled at the source.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be performed inside a properly functioning chemical fume hood.[8]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[8]

Caption: Sequential Suzuki-Miyaura coupling strategy.

Field-Proven Protocol: Sequential Suzuki-Miyaura Coupling

This protocol describes the synthesis of an unsymmetrical 1-fluoro-3,5-diarylbenzene, a scaffold relevant to kinase inhibitor development. This procedure is adapted from established methods for dihaloarenes. [9] Step 1: Mono-arylation

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a stir bar and condenser, add this compound (1.0 eq.), the first arylboronic acid (1.1 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-3 mol%). The choice of a less active catalyst helps ensure mono-coupling.

-

Solvent Addition: Evacuate and backfill the flask with Argon three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and stir. Monitor the reaction progress by TLC or GC-MS, watching for the disappearance of the starting material and the appearance of the mono-coupled product.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate the mono-arylated intermediate.

Step 2: Di-arylation

-

Reaction Setup: Using the purified mono-arylated intermediate from Step 1 (1.0 eq.), set up a new reaction flask with the second, different arylboronic acid (1.2 eq.) and a stronger base like Cs₂CO₃ or K₃PO₄ (2.5 eq.).

-

Catalyst System: A more robust catalyst system may be required to react the second C-I bond, especially if it is now more sterically hindered. A system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) is a common choice.

-

Reaction: Add degassed solvent, and heat the reaction to a higher temperature (e.g., 100-110 °C). Monitor for completion.

-

Workup and Purification: Perform an aqueous workup as described above. Purify the final product by column chromatography or recrystallization to yield the unsymmetrical 1-fluoro-3,5-diarylbenzene.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Relevance in Drug Development: Scaffolds for Kinase and PARP Inhibitors

The 1-fluoro-3,5-disubstituted benzene motif is a privileged scaffold in modern medicinal chemistry, appearing in several advanced drug candidates and approved medicines. The strategic placement of the fluorine atom and the two points of diversity from the iodine precursors allow for fine-tuning of structure-activity relationships (SAR).

Case Study: PARP Inhibitors (e.g., Olaparib)

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with DNA repair deficiencies, such as those with BRCA mutations. Olaparib (Lynparza) is a leading example. [8][10]While Olaparib itself contains a 2-fluoro-5-substituted benzamide core, the underlying synthetic strategy is directly applicable to a this compound starting material to generate novel analogues. The core structure of Olaparib features a fluorobenzamide moiety linked to a phthalazinone heterocycle and a piperazine ring. The precursor to this core is a fluorinated benzoic acid, which is readily synthesized from a halo-precursor via cross-coupling or carbonylation.

(Image Credit: PubChem CID 23725625) [8] A synthetic strategy using this compound could involve an initial Sonogashira or Suzuki coupling to install the benzyl-phthalazinone equivalent, followed by a carbonylation or a second coupling to generate a benzoic acid derivative, which is then coupled to the piperazine fragment.

Case Study: FAK Inhibitors (e.g., TAE226)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a key role in cell migration and survival. [11]The inhibitor TAE226 is a potent FAK inhibitor with a bis-anilino pyrimidine core. [9][12]Many kinase inhibitors utilize a diarylamine or related biaryl scaffold to occupy the ATP-binding pocket of the enzyme. The ability to synthesize unsymmetrical diaryl compounds efficiently via sequential cross-coupling makes this compound an ideal starting point for building libraries of novel kinase inhibitors around this theme.

(Image Credit: Selleck Chemicals, CAS 761437-28-9) [9]

References

-

Selleck Chemicals. TAE226 (NVP-TAE226) | FAK inhibitor | CAS 761437-28-9.

-

Wikipedia. Olaparib.

-

PubChem. Olaparib. National Center for Biotechnology Information.

-

Selleck Chemicals. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0.

-

ResearchGate. Chemical structure of olaparib.

-

National Center for Biotechnology Information. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichlorobenzenes.

-

National Center for Biotechnology Information. Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation.

-

Global Substance Registration System. OLAPARIB.

-

ResearchGate. Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation.

-

RCSB PDB. 2JKK: Focal Adhesion Kinase catalytic domain in complex with bis-anilino pyrimidine inhibitor.

-

MDPI. The Development of FAK Inhibitors: A Five-Year Update.

-

Inchem.org. Dichlorobenzenes (IARC Summary & Evaluation, Volume 73, 1999).

-

PubMed. Toxicity studies of 1,3-dichlorobenzene in Sprague-Dawley rats.

-

National Toxicology Program. TR-319: 1,4-Dichlorobenzene (CASRN 106-46-7) in F344/N Rats and B6C3F1Mice (Gavage Studies).

-

PubMed. Comparison of the toxicity of p-dichlorobenzene (p-DCB) administered to male F344 rats orally or by the inhalation route.

-

PubChem. Benzene, 1,3-diiodo-. National Center for Biotechnology Information.

-

A MATERIAL SAFETY DATA SHEET 1, 3 Diiodobenzene 1.1 Product Identifiers.

-

ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.

-

ChemicalBook. 1,3-Difluoro-5-iodobenzene - Safety Data Sheet.

-

Fisher Scientific. SAFETY DATA SHEET.

-

PubChem. 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information.

-

Sigma-Aldrich. 1,3-Diiodobenzene 98.

-

ChemRxiv. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent.

-

ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.

-

National Center for Biotechnology Information. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.

-

Santa Cruz Biotechnology. 1,3-Diiodobenzene | CAS 626-00-6 | SCBT.

-

PubChem. 4-Fluoroiodobenzene. National Center for Biotechnology Information.

-

ChemicalBook. 1,3-DIIODOBENZENE.

-

MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.

-

ECHEMI. 626-00-6, 1,3-Diiodobenzene Formula.

-

ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.

-

BLD Pharm. 2265-91-0|1,3-Difluoro-5-iodobenzene.

-

Morressier. Synthesis of tri-substituted furans via sequential one-pot suzuki-miyaura coupling reactions.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzene, 1,3-diiodo- | C6H4I2 | CID 12270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sodiumiodide.net [sodiumiodide.net]

- 5. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toxicity studies of 1,3-dichlorobenzene in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dichlorobenzenes (IARC Summary & Evaluation, Volume 73, 1999) [inchem.org]

- 8. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Olaparib - Wikipedia [en.wikipedia.org]

- 11. Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 1-Fluoro-3,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for 1-Fluoro-3,5-diiodobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and the rational design of novel molecular entities. This document moves beyond a simple recitation of data, offering insights into the structural information encoded within each spectrum, grounded in the principles of spectroscopic analysis.

Molecular Structure and Its Spectroscopic Implications